

# Technical Support Center: Troubleshooting Mousy Off-Flavor in Fermented Beverages

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Compound of Interest

Compound Name: 2-Acetyl-1,4,5,6-tetrahydropyridine

Cat. No.: B1211944

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering mousy off-flavor in fermented beverages during their experiments.

## **Frequently Asked Questions (FAQs)**

1. What is mousy off-flavor and how is it perceived?

Mousy off-flavor is a microbial-derived taint in fermented beverages, such as wine and beer.[1] [2] It is characterized by an unpleasant aftertaste reminiscent of a mouse cage, rodent urine, or grilled foods like popcorn and crackers.[3][4] A key characteristic of this off-flavor is its delayed perception; it is typically not detected by smelling the beverage (orthonasal perception) but becomes apparent in the mouth after tasting and swallowing (retronasal perception).[5][6] This is because the responsible compounds are not very volatile at the low pH of most fermented beverages but become more volatile as the pH increases in the mouth upon contact with saliva.[7][8]

2. What chemical compounds are responsible for mousy off-flavor?

Three primary N-heterocyclic compounds are responsible for mousy off-flavor:[1][2][9]

- 2-acetyl-1-pyrroline (APY)
- 2-acetyltetrahydropyridine (ATHP)

## Troubleshooting & Optimization





• 2-ethyltetrahydropyridine (ETHP)

These compounds can exist in different tautomeric forms, which influences their volatility and perception.[4] A wine or beer with a mousy taint will typically contain more than one of these compounds.[5]

3. Which microorganisms produce mousy off-flavor?

Mousy off-flavor is produced by certain spoilage yeasts and bacteria. The primary culprits are:

- Dekkera/Brettanomycesyeast: This yeast is a common spoilage organism in winemaking and can produce ATHP and ETHP.[4][10]
- Lactic Acid Bacteria (LAB): Certain strains of LAB, particularly heterofermentative species, are known producers of all three mousy compounds.[2][10] This includes species such as Lactobacillus hilgardii, Lactobacillus brevis, and even some strains of Oenococcus oeni, the bacterium often used for malolactic fermentation in wine.[7][8][11]
- 4. What are the key factors that promote the development of mousy off-flavor?

Several factors can contribute to the formation of mousy off-flavor in fermented beverages:

- Presence of Precursor Molecules: The amino acids L-lysine and L-ornithine are essential precursors for the formation of the heterocyclic rings of ATHP/ETHP and APY, respectively.[2]
   [5] Ethanol and acetaldehyde are also necessary for the formation of the side chains of these molecules.[2][5]
- Oxygen Exposure: Oxygen plays a crucial role, particularly in mousy off-flavor production by Dekkera/Brettanomyces.[2][10] Aeration can stimulate the growth of this yeast and may directly influence the biosynthetic pathway of the mousy compounds.[3][5]
- pH: Higher pH levels in the beverage can favor the growth of spoilage microorganisms.[8]

  Additionally, the perception of mousy off-flavor is pH-dependent, becoming more apparent at the higher pH of the mouth.[5][8]
- Low Sulfur Dioxide (SO<sub>2</sub>) Levels: Insufficient use of sulfur dioxide, a common antimicrobial and antioxidant in winemaking, can allow for the growth of spoilage yeasts and bacteria that



produce mousy off-flavors.[1][12]

- Metal lons: The presence of certain metal ions, particularly iron, has been shown to be important for the formation of mousy compounds.[5]
- 5. How can mousy off-flavor be detected and quantified?

Detection of mousy off-flavor can be done through sensory evaluation and analytical instrumentation.

- Sensory Evaluation: A simple "palm and sniff" test can be performed by rubbing a small amount of the beverage on the palm of your hand; the increase in pH upon skin contact can make the mousy aroma more apparent.[8] A more controlled sensory analysis can be conducted by adjusting the pH of a sample to approximately 5 with sodium bicarbonate to increase the volatility of the mousy compounds.[4] It is important to note that a significant portion of the population (around 30%) is insensitive to mousy off-flavor.[8]
- Analytical Methods: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS or HPLC-MS) are the primary instrumental methods for the quantification of the N-heterocyclic compounds responsible for mousy offflavor.[9][13]
- 6. Can mousy off-flavor be removed from a fermented beverage?

Currently, there are no reliable and effective methods for removing mousy off-flavor from a contaminated beverage.[5][8] Therefore, prevention is the most critical strategy. If a beverage is identified as having a mousy taint, sterile filtration can be employed to remove the causative microorganisms and prevent further production of the off-flavor.[8] Blending with an unaffected beverage to dilute the concentration of the off-flavor compounds below their sensory threshold is another potential, though often impractical, approach.[8]

## **Quantitative Data Summary**

The following tables summarize key quantitative data related to mousy off-flavor compounds. It is important to note that sensory thresholds can vary significantly based on the matrix (e.g., water, wine, beer) and individual sensitivity.[14]



Table 1: Sensory Thresholds of Mousy Off-Flavor Compounds

Compound	Matrix	Sensory Threshold (μg/L)	Reference
2- ethyltetrahydropyridin e (ETHP)	Wine	150	[5]
2- acetyltetrahydropyridi ne (ATHP)	Water	1.6	[5]
2-acetyl-1-pyrroline (APY)	Not Specified	Not Specified	

Note: There is a lack of consensus in the literature for specific sensory thresholds in wine and beer for all compounds, as these values are highly matrix-dependent.[4]

Table 2: Reported Concentrations of Mousy Off-Flavor Compounds in Spoiled Beverages

Compound	Beverage Type	Concentration Range (µg/L)	Reference
2- acetyltetrahydropyridi ne (ATHP)	Sour Beer	1.64 - 57.96	[7]

## **Experimental Protocols**

Protocol 1: Sensory Detection of Mousy Off-Flavor by pH Adjustment

Objective: To enhance the sensory detection of mousy off-flavor in a liquid sample.

Materials:

· Test beverage



- Sodium bicarbonate (NaHCO₃)
- pH meter
- Beakers or tasting glasses

#### Methodology:

- Pour a measured volume of the test beverage into a beaker.
- Measure the initial pH of the beverage.
- Slowly add small amounts of sodium bicarbonate while stirring and monitoring the pH.
- Adjust the pH of the beverage to approximately 5.0.
- Allow the sample to equilibrate for a few minutes.
- Evaluate the aroma of the pH-adjusted sample orthonasally (by sniffing).
- If safe for consumption, a small amount can be tasted to evaluate the retronasal perception of the off-flavor.

Protocol 2: Quantification of 2-acetyltetrahydropyridine (ATHP) in Beer by LC-MS-ESI

Objective: To quantify the concentration of ATHP in a beer sample using Liquid Chromatography-Mass Spectrometry with Electrospray Ionization. This protocol is adapted from Martusevice et al. (2024).[7]

#### Materials and Equipment:

- Beer sample
- QuEChERS extraction salts
- LC-MS-ESI system
- ATHP and <sup>13</sup>C<sub>2</sub> ATHP (internal standard) analytical standards



- Methanol
- Ammonium acetate
- Ammonium hydroxide
- Ultra-pure water

#### Methodology:

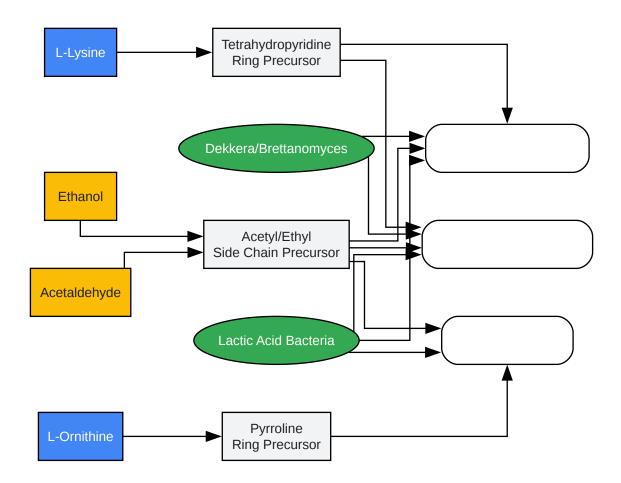
- Standard Preparation:
  - Prepare a stock solution of ATHP (e.g., 0.1 mg/mL) in methanol.
  - Prepare a working solution by diluting the stock solution in ultra-pure water.
  - Prepare a stock and working solution for the internal standard (13C2 ATHP) in a similar manner.
- Sample Preparation (QuEChERS extraction):
  - Follow a validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
    protocol for the extraction of ATHP from the beer matrix. This typically involves adding the
    beer sample to a tube containing the QuEChERS salts, shaking vigorously, and then
    centrifuging to separate the layers.
- LC-MS-ESI Analysis:
  - Mobile Phase:
    - Solvent A: 10 mM ammonium acetate in water, pH adjusted to 9.0 with ammonium hydroxide.
    - Solvent B: 100% methanol.
  - Chromatographic Conditions:
    - Use an appropriate C18 or similar column.



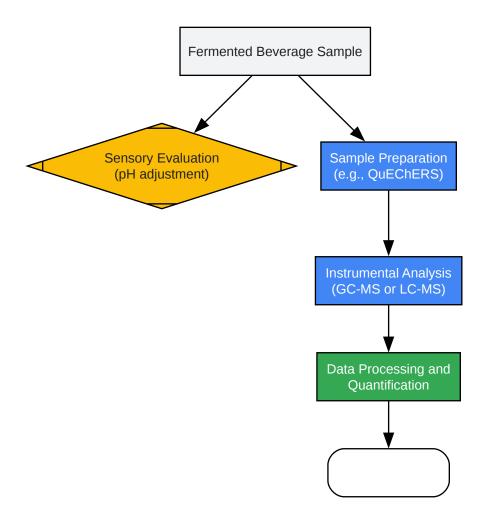
- Set an isocratic flow with a suitable ratio of Solvent A and B (e.g., 40% A, 60% B).
- Set a flow rate of approximately 500 μL/min.
- Mass Spectrometry Conditions:
  - Set the instrument to electrospray ionization (ESI) positive mode.
  - Monitor the specific mass-to-charge ratios (m/z) for ATHP and the internal standard.
- · Quantification:
  - Generate a calibration curve using the prepared standards.
  - Analyze the extracted samples and quantify the ATHP concentration based on the calibration curve and the response of the internal standard.

### **Visualizations**

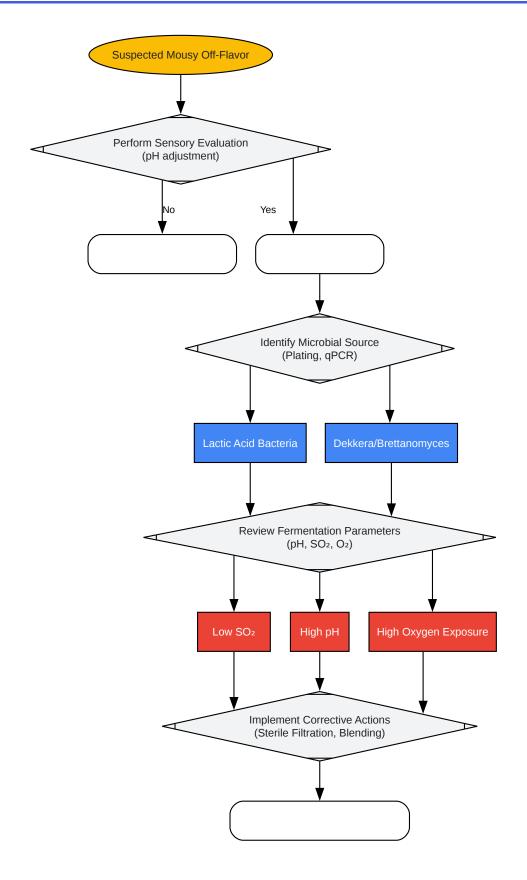












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